n-Butylthiosulfenyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H9ClS2 |
|---|---|
Molecular Weight |
156.7 g/mol |
IUPAC Name |
butylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C4H9ClS2/c1-2-3-4-6-7-5/h2-4H2,1H3 |
InChI Key |
UUNMUYGUJACXEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSSCl |
Origin of Product |
United States |
Advanced Synthetic Strategies for N Butylthiosulfenyl Chloride and Analogues
General Methodologies for Sulfenyl Chloride Generation
The formation of sulfenyl chlorides, characterized by the R-S-Cl functional group, is typically achieved through chlorination reactions of sulfur-containing precursors like disulfides and thioethers. wikipedia.org These methods are foundational in preparative organic chemistry for accessing this reactive class of compounds.
The most common and direct method for preparing sulfenyl chlorides is through the chlorination of a disulfide. wikipedia.org This reaction, often referred to as the Zincke disulfide reaction, involves the cleavage of the sulfur-sulfur bond in a disulfide molecule by molecular chlorine (Cl₂) to yield two equivalents of the corresponding sulfenyl chloride. wikipedia.orgchemeurope.com
The general transformation is as follows: R-S-S-R + Cl₂ → 2 R-S-Cl
For the specific synthesis of n-butylthiosulfenyl chloride, the precursor di-n-butyl disulfide is reacted with chlorine. nih.gov A related procedure for an analogue, tert-butylthiosulfenyl chloride, involves dissolving di-tert-butyl-disulfide in a solvent like pentane (B18724) and introducing chlorine gas at a controlled low temperature (e.g., -20°C to -15°C) to manage the reaction's exothermicity and prevent side reactions. justia.com
Table 1: Zincke Disulfide Reaction for Butylthiosulfenyl Chloride Synthesis
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| Di-n-butyl disulfide | Chlorine (Cl₂) | This compound | wikipedia.org |
An alternative, though less general, route to sulfenyl chlorides is the chlorinolysis of thioethers (R-S-R'). wikipedia.org This process involves the cleavage of a carbon-sulfur (C-S) bond by a chlorinating agent. This method is typically effective when the thioether contains electron-withdrawing substituents that facilitate the C-S bond breaking. wikipedia.org In some cases, the reaction of dialkyl sulfides with chlorine in the presence of water can lead to the formation of sulfonyl chlorides, indicating that the initial cleavage of the C-S bond is a key step in the oxidative chlorination process. sciencemadness.org The synthesis of 2,4,6-trinitrobenzenesulfenyl chloride via the chlorinolysis of the corresponding phenyl thioether serves as a documented example of this synthetic strategy. acs.org
Specific Approaches to Thiosulfenyl Chloride Synthesis
Beyond the general methods, more specialized strategies have been developed to generate thiosulfenyl chlorides, particularly those with additional functional groups or as part of a larger molecular structure.
Thiosulfenyl chlorides bearing a chlorine atom on the α-carbon can be synthesized through the reaction of thioketones with sulfur dichloride (SCl₂). researchgate.net This reaction provides a pathway to more complex sulfenyl chlorides that are not readily accessible through the direct chlorination of simple disulfides. For example, the reaction of specific thioketones with SCl₂ has been shown to yield α-chloro thiosulfenyl chloride derivatives. researchgate.net This approach represents a method for creating cyclic thioketones through a formal carbon-sulfur insertion process. rsc.org
The n-butylthiosulfenyl moiety can be incorporated into more complex molecular systems, such as pesticidal compounds, by reacting a pre-formed thiosulfenyl chloride with a suitable nucleophile. google.com A key example is the preparation of carbamoyl (B1232498) chloride derivatives containing the n-butylthiosulfenyl group. google.commdpi.com In one patented synthesis, a carbamate (B1207046) derivative is reacted with this compound to form a product described as 2-[[O-[N-Methyl-N-(-butylthiosulfenyl)carbamoyl]]oximino]-3,5,5-trimethyl-1-cyclohexen-1-one. google.com This demonstrates the utility of this compound as a reagent for transferring the n-Bu-S-S- group to a nitrogen atom within a complex molecule. google.comwikipedia.org Similarly, thiosulfenamide derivatives have been prepared by reacting a thiosulfenyl chloride with the nitrogen atom of an N-phosphonomethylglycine triester. justia.com
Optimization of Synthetic Pathways and Yield Enhancement
The efficiency and yield of this compound synthesis are highly dependent on the careful control of reaction parameters. Optimization strategies focus on maximizing product formation while minimizing side reactions, such as over-chlorination to sulfinyl or sulfonyl chlorides. sciencemadness.orgacs.org
Key parameters for optimization include:
Temperature: The chlorination of disulfides is exothermic. Maintaining low temperatures (e.g., below -15°C) is crucial to control the reaction rate and prevent the formation of undesired byproducts. justia.com
Solvent: The choice of an inert solvent, such as pentane or carbon tetrachloride, is important. justia.comgoogle.com The solvent must be able to dissolve the starting materials and remain unreactive under the chlorinating conditions.
Stoichiometry and Reagent Addition: Precise control over the amount of chlorine added is essential. Slow, controlled addition of the chlorinating agent ensures that the disulfide is converted to the sulfenyl chloride without significant further oxidation. justia.com Using catalysts like pyridine (B92270) has been shown to be effective in the chlorinolysis of certain disulfides with sulfuryl chloride. google.com
Catalysis: Recent studies on thiol chlorination have highlighted the complex role of in-situ generated HCl, which can catalyze the release of molecular chlorine from reagents like N-chlorosuccinimide (NCS), thereby accelerating the reaction. acs.org While typically not used for direct chlorination with Cl₂, this indicates the sensitivity of the system to acidic conditions.
Table 2: Key Optimization Parameters in Sulfenyl Chloride Synthesis
| Parameter | Influence | Recommended Condition | Rationale | Reference |
|---|---|---|---|---|
| Temperature | Controls reaction rate and selectivity | Low temperature (-20°C to 0°C) | Prevents over-chlorination and decomposition. | justia.com |
| Solvent | Affects solubility and reactivity | Inert solvents (e.g., pentane, CCl₄) | Avoids side reactions with the solvent. | justia.comgoogle.com |
| Reagent Control | Determines product distribution | Slow, stoichiometric addition of Cl₂ | Minimizes formation of sulfinyl/sulfonyl chlorides. | justia.comacs.org |
| Catalyst | Can accelerate reaction | Pyridine (for sulfuryl chloride) | Facilitates chlorinolysis. | google.com |
By carefully managing these factors, the synthetic pathways for this compound can be optimized to achieve higher yields and product purity, which is essential for its subsequent use as a synthetic intermediate. researchgate.netmdpi.com
Mechanistic Elucidation of N Butylthiosulfenyl Chloride Reactivity
Electrophilic Character of the R-S-S-Cl Functional Group
The R-S-S-Cl functional group is characterized by its significant electrophilic nature. This reactivity stems from the polarization of the sulfur-sulfur and sulfur-chlorine bonds. The chlorine atom, being highly electronegative, withdraws electron density from the adjacent sulfur atom. This effect is propagated to the second sulfur atom, rendering both sulfur atoms susceptible to nucleophilic attack. Reactive sulfur species (RSS) that contain sulfur-sulfur bonds, such as thiosulfenyl chlorides, are noted to be electrophilic at the S-S bond nih.gov.
In a related class of compounds, sulfonyl chlorides (R-SO2-Cl), the sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which creates a highly polarized structure and makes the sulfur atom strongly electrophilic pearson.com. While structurally different, the principle of electron withdrawal by electronegative atoms enhancing the electrophilicity of the sulfur center is analogous in thiosulfenyl chlorides. The reaction of sulfuryl chloride with certain aromatic compounds has been shown to proceed via electrophilic attack, highlighting the electrophilic nature of sulfur-chlorine bonds in reactive species researchgate.net. This inherent electrophilicity drives the reactions of thiosulfenyl chlorides with a wide range of nucleophiles, initiating the formation of various sulfur-containing products.
Investigation of Reaction Intermediates in Thiosulfenyl Chloride Chemistry
The reactions of thiosulfenyl chlorides often proceed through highly reactive, transient intermediates that are challenging to isolate and characterize. Elucidating these intermediates is key to understanding the reaction mechanisms and controlling product formation.
Mechanistic studies of sulfur compounds are often complicated by the fact that electrophilic reaction intermediates are typically too reactive to be observed directly nih.gov. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for identifying and characterizing such transient species. For instance, a specially designed sterically-encumbered fluorinated triptycene thiol has been used to enable the direct observation of reactive intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) in aqueous buffer by ¹⁹F NMR nih.gov.
While direct spectroscopic evidence for n-butylthiosulfenyl chloride intermediates is specific, the principles demonstrated in analogous systems are applicable. NMR methods that probe conformational dynamics and transient interactions, such as Paramagnetic Relaxation Enhancement (PRE) NMR and Saturation Transfer Difference (STD) NMR, are instrumental in studying the dynamic behavior of complex systems with transient structures nih.gov. These techniques can, in principle, be applied to map the short-lived species that arise from this compound reactions. The study of transient interactions and "dark states" by NMR provides a framework for detecting species that are present in low concentrations and have short lifetimes nih.govrsc.org.
In the synthesis of sulfur-rich heterocycles, dithiiranes (three-membered rings with one carbon and two sulfur atoms) and their isomeric thiosulfines are frequently postulated as key intermediates nih.govacs.org. For example, the reaction of an α-chloro thiosulfenyl chloride with adamantanethione yields an unsymmetrical trisulfide nih.govacs.org. Subsequent reactions to form larger sulfur-containing rings, such as pentathiepanes and hexathiepanes, are believed to occur via the formation of a dithiirane and/or a thiosulfine intermediate nih.govacs.org.
These intermediates are typically unstable and serve as precursors to more complex molecules. The formation of a 1,2,4-trithiolane upon heating a thioketone with methyl azidoacetate is interpreted as involving sulfur transfer from a postulated intermediate, followed by a cycloaddition of a thiosulfine to the thioketone acs.org. Although these intermediates are often not isolated, their involvement is supported by the structures of the final products.
Table 1: Postulated Intermediates in Sulfur Heterocycle Synthesis
| Precursor/Reagent | Postulated Intermediate(s) | Final Product(s) |
| α-chloro thiosulfenyl chloride | Dithiirane, Thiosulfine | Pentathiepane, Hexathiepane |
| Thioketone + Sulfur Source | Thiosulfine | 1,2,4-Trithiolane |
Episulfides, also known as thiiranes, are three-membered rings containing two carbon atoms and one sulfur atom wikipedia.org. They are often invoked as intermediates in sulfur transfer reactions. Evidence suggests that certain reactions can proceed through the transfer of a diatomic sulfur (S₂) unit, potentially involving episulfide or dithietane (a four-membered ring with two carbon and two sulfur atoms) intermediates researchgate.net. For example, the reaction of an anthracene endodisulfide with electron-rich olefins has been shown to produce episulfides, which is explained by the transfer of singlet diatomic sulfur researchgate.net.
The formation of 1,3-dithietanes can occur from the cyclodimerization of thiophosgene mdpi.com. While not directly involving this compound, this demonstrates the accessibility of dithietane structures which can be involved in sulfur chemistry. The copolymerization of episulfides with carbon disulfide to produce sulfur-rich polymers further highlights the role of these strained rings as reactive intermediates in building larger sulfur-containing structures researchgate.net.
Radical and Ionic Pathways in Thiosulfenyl Chloride Transformations
The transformations of thiosulfenyl chlorides can proceed through either ionic or radical pathways, with the operative mechanism often depending on the reaction conditions, substrates, and the presence of initiators or catalysts.
In many cases, the electrophilic nature of the sulfur atom dominates, leading to ionic reactions. Electrophilic addition of sulfenyl halides to carbon-carbon double bonds is a classic example, often proceeding through a bridged thiiranium ion intermediate researchgate.net. This pathway is typical for reactions with nucleophiles where polar mechanisms are favored.
However, radical pathways are also accessible. Thiyl radicals (RS•) are versatile reactive intermediates that can be generated through various methods, including the homolytic cleavage of S-H or S-S bonds, or through single-electron redox processes nih.gov. The reaction of a sulfenyl chloride with a thiolate can lead to the formation of thiyl radicals via electron transfer, which then dimerize to form a disulfide nih.gov. While less common for thiosulfenyl chlorides themselves, the generation of sulfonyl radicals from sulfonyl chlorides is a well-established method for initiating radical reactions, such as sulfonylation of various substrates researchgate.net. These radical processes are often promoted by light or radical initiators nih.govnih.gov. The choice between ionic and radical pathways can sometimes be controlled; for instance, in certain enyne cyclizations, switching from thermal conditions (favoring ionic pathways) to using a radical initiator like AIBN can favor the desired radical cascade reaction nih.gov.
Diverse Reactivity Profiles and Synthetic Transformations Involving N Butylthiosulfenyl Chloride
Nucleophilic Attack on Thiosulfenyl Chlorides
The core reactivity of n-butylthiosulfenyl chloride stems from the susceptibility of the sulfenyl sulfur atom to nucleophilic attack. This electrophilic character drives a range of substitution reactions, leading to the formation of new sulfur-heteroatom and sulfur-carbon bonds.
Formation of Sulfenamides from N-H Bonds
The reaction of sulfenyl chlorides with compounds containing N-H bonds, such as primary and secondary amines, is a classical and effective method for the synthesis of sulfenamides. nih.govnih.govwikipedia.org In this reaction, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl chloride. This results in the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. The general reaction involves the condensation of a sulfenyl chloride with an amine. nih.gov This method is utilized in the production of fungicides like Captan and Folpet, where trichloromethanesulfenyl chloride reacts with N-H bonds in the presence of a base to yield sulfenamides. wikipedia.org
The reaction can be represented as follows:
R-S-Cl + 2 R'₂NH → R-S-NR'₂ + R'₂NH₂⁺Cl⁻
In the context of this compound, its reaction with a primary or secondary amine would yield the corresponding N-substituted n-butylthiosulfenamide.
Table 1: Synthesis of Sulfenamides from this compound
| Amine Substrate | Product |
| Primary Amine (R'NH₂) | N-Alkyl-n-butylthiosulfenamide |
| Secondary Amine (R'₂NH) | N,N-Dialkyl-n-butylthiosulfenamide |
| Ammonia (NH₃) | n-Butylthiosulfenamide |
Synthesis of Sulfenyl Esters from Alcohols and Water
Sulfenyl chlorides readily react with alcohols and water to form sulfenyl esters (R-S-O-R') and sulfenic acids (R-S-OH), respectively. wikipedia.orgchemguide.co.uk The hydroxyl group of the alcohol or water molecule acts as a nucleophile, attacking the sulfur atom of the sulfenyl chloride and displacing the chloride ion. chemguide.co.uk
The reaction with an alcohol can be depicted as:
n-Bu-S-S-Cl + R'-OH → n-Bu-S-S-OR' + HCl
Similarly, the reaction with water leads to the formation of the corresponding thiosulfenic acid, although these compounds are often unstable.
n-Bu-S-S-Cl + H₂O → n-Bu-S-S-OH + HCl
This reactivity is analogous to the reaction of acyl chlorides with alcohols and water to form esters and carboxylic acids. chemguide.co.uk
Coupling Reactions with Organometallic Reagents (e.g., Arylzinc) for Sulfide Construction
While direct coupling of this compound with arylzinc reagents is not extensively documented in the provided search results, the general principle of coupling organometallic reagents with sulfur electrophiles is a well-established method for the formation of carbon-sulfur bonds. Transition-metal-catalyzed coupling reactions are a versatile tool for chemical bond formation, including C-C bonds involving organometallic reagents. rsc.org Organolithium and organomagnesium (Grignard) reagents are highly reactive C-nucleophiles used in such transformations. ethz.ch Iron-catalyzed cross-coupling reactions of Grignard reagents with sulfonyl chlorides have been reported to form C-C bonds. core.ac.uk It is plausible that organozinc reagents, which are generally less reactive but more functional group tolerant than Grignard or organolithium reagents, could participate in similar coupling reactions with this compound, likely catalyzed by a transition metal such as palladium or nickel, to form unsymmetrical disulfides.
A hypothetical reaction scheme could be:
n-Bu-S-S-Cl + Ar-Zn-X + Catalyst → n-Bu-S-S-Ar + ZnXCl
This approach would provide a direct route to aryl n-butyl disulfides.
Reactivity with Thiols for Polysulfide Formation (e.g., trisulfides)
The reaction of sulfenyl chlorides with thiols is a known method for the formation of disulfides. However, the reaction of a thiosulfenyl chloride, such as this compound, with a thiol offers a pathway to the synthesis of unsymmetrical trisulfides. The thiol acts as a nucleophile, attacking the external sulfur atom of the thiosulfenyl chloride.
The general reaction is as follows:
n-Bu-S-S-Cl + R'-SH → n-Bu-S-S-S-R' + HCl
This reaction provides a straightforward method for constructing a trisulfide linkage, a structural motif found in various natural products and biologically active molecules. nih.gov The synthesis of unsymmetrical trisulfides is an area of ongoing research. nih.gov
Table 2: Formation of Trisulfides from this compound and Thiols
| Thiol (R'-SH) | Trisulfide Product (n-Bu-S-S-S-R') |
| Methanethiol (CH₃SH) | Methyl n-butyl trisulfide |
| Ethanethiol (C₂H₅SH) | Ethyl n-butyl trisulfide |
| Benzenethiol (C₆H₅SH) | Phenyl n-butyl trisulfide |
Amine-Mediated Reactions for Carbamoyl (B1232498) Chloride Synthesis
Carbamoyl chlorides are typically synthesized by the reaction of an amine with phosgene (B1210022). wikipedia.orggoogle.com An alternative approach involves the reaction of a sulfenylated amine with phosgene. google.com In this context, an N-thio-substituted amine, which could be derived from this compound, can react with phosgene to produce a carbamoyl chloride. google.com
The process would involve two steps:
Reaction of an amine with this compound to form an N-(n-butylthio)amine.
Reaction of the N-(n-butylthio)amine with phosgene to yield the corresponding carbamoyl chloride.
R₂NH + n-Bu-S-S-Cl → R₂N-S-S-Bu + HCl R₂N-S-S-Bu + COCl₂ → R₂N-CO-Cl + n-Bu-S-S-Cl
This sequence allows for the synthesis of N-substituted carbamoyl chlorides which are valuable intermediates in the preparation of pesticides. wikipedia.orggoogle.com
Addition Reactions to Unsaturated Organic Substrates
Sulfenyl chlorides are known to undergo addition reactions across carbon-carbon double and triple bonds. wikipedia.org This reactivity is expected to extend to this compound. The reaction likely proceeds through an electrophilic addition mechanism, where the thiosulfenyl chloride adds across the unsaturated bond. For example, the reaction with an alkene would yield a β-chloro thioether.
CH₂=CH₂ + n-Bu-S-S-Cl → n-Bu-S-S-CH₂-CH₂-Cl
This type of reaction provides a method for the difunctionalization of alkenes and alkynes, introducing both a sulfur-containing group and a chlorine atom into the molecule, which can be further manipulated synthetically. The addition of N-alkyl-N-chlorosulfonamides to alkenes under copper(I) catalysis has been shown to proceed efficiently. beilstein-journals.org A similar catalytic approach could potentially be applied to the addition of this compound to unsaturated substrates.
Electrophilic Addition to Alkenes and Alkynes
The electrophilic addition of sulfenyl chlorides to unsaturated carbon-carbon bonds is a well-established synthetic methodology. In the case of this compound, the polarization of the S-Cl bond allows the sulfur atom to act as an electrophile, initiating attack on the electron-rich π systems of alkenes and alkynes.
The reaction with alkenes, such as cyclohexene (B86901), typically proceeds through a bridged thiiranium ion intermediate. This intermediate is then opened by the chloride ion in an anti-fashion, leading to the formation of a trans-1,2-adduct. For instance, the reaction with cyclohexene would yield trans-1-chloro-2-(n-butylthio)cyclohexane. The stereospecificity of this reaction is a key feature, arising from the backside attack of the nucleophile on the cyclic intermediate.
In the case of more complex alkenes like norbornene, the reaction also proceeds with high stereoselectivity. The attack of the electrophile occurs on the exo face of the bicyclic system due to steric hindrance on the endo face. The subsequent attack by the chloride ion can lead to the formation of rearranged products, a common feature in the chemistry of norbornyl systems.
With alkynes, such as phenylacetylene, the electrophilic addition of this compound is expected to follow Markovnikov's rule. The initial attack of the sulfur electrophile would occur at the less substituted carbon of the triple bond, leading to the formation of a vinyl cation intermediate that is stabilized by the phenyl group. The subsequent attack by the chloride ion would then yield the corresponding vinyl chloride. The regioselectivity of this addition is dictated by the electronic effects of the substituents on the alkyne.
Table 1: Electrophilic Addition of this compound to Unsaturated Compounds
| Substrate | Product(s) | Regioselectivity/Stereoselectivity |
| Cyclohexene | trans-1-Chloro-2-(n-butylthio)cyclohexane | Anti-addition |
| Norbornene | exo-2-Chloro-syn-7-(n-butylthio)norbornane and rearranged products | Exo-attack, potential for Wagner-Meerwein rearrangement |
| Phenylacetylene | (E/Z)-1-Chloro-2-(n-butylthio)-1-phenylethene | Markovnikov addition |
Diatomic Sulfur Transfer in Reactions with Olefins and Dienes
While less common than electrophilic addition, thiosulfenyl chlorides can participate in reactions that result in the transfer of a diatomic sulfur unit (S₂). This type of reactivity is particularly relevant in reactions with certain olefins and dienes under specific conditions that promote the fragmentation of the thiosulfenyl chloride.
The mechanism of diatomic sulfur transfer is thought to involve the initial formation of an adduct, similar to the electrophilic addition pathway. However, subsequent elimination or rearrangement steps can lead to the formation of products containing a disulfide linkage derived from the transfer of the two sulfur atoms from the reagent. For example, reaction with a conjugated diene could potentially lead to the formation of a cyclic disulfide through a [4+2] cycloaddition-type mechanism, although such reactions are highly dependent on the substrate and reaction conditions.
Oxidative and Halogenation Transformations
Conversion of Sulfenyl Chlorides to Sulfinyl Chlorides
This compound can be oxidized to the corresponding n-butylsulfinyl chloride. This transformation involves the oxidation of the sulfur atom bonded to the chlorine. Common oxidizing agents for this purpose include meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. The reaction needs to be carried out under controlled conditions to avoid over-oxidation to the sulfonyl chloride. The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant, leading to the formation of an intermediate that then rearranges to the sulfinyl chloride.
Higher Chlorination Products (e.g., alkylsulfur trichlorides)
Further chlorination of this compound can lead to higher oxidation state sulfur chlorides. Treatment with a strong chlorinating agent like chlorine gas (Cl₂) can lead to the cleavage of the S-S bond and the formation of n-butylsulfur trichloride. This reaction proceeds through a series of oxidative chlorination steps. The disulfide bond is susceptible to cleavage by chlorine, leading to the formation of sulfenyl chlorides which are then further chlorinated.
Table 2: Oxidative and Halogenation Transformations of this compound
| Reagent | Product | Transformation |
| m-CPBA or H₂O₂ | n-Butylsulfinyl chloride | Oxidation of the sulfenyl sulfur |
| Cl₂ (excess) | n-Butylsulfur trichloride | Chlorinolysis of S-S bond and further chlorination |
Advanced Characterization and Computational Approaches for N Butylthiosulfenyl Chloride
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for the direct observation and characterization of n-butylthiosulfenyl chloride, confirming its formation and tracking its subsequent transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the real-time progress of reactions involving this compound. By acquiring spectra at different time points, it is possible to observe the disappearance of starting materials and the appearance of intermediates and final products, providing crucial kinetic and mechanistic data. semanticscholar.orgnih.govresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different protons in the n-butyl group. The chemical shifts of the protons on the carbon adjacent to the sulfur atom (α-protons) are particularly sensitive to the chemical environment of the sulfur. Upon formation of the thiosulfenyl chloride, these protons experience a downfield shift compared to the corresponding disulfide or thiol. Monitoring the integration of these characteristic signals allows for quantitative analysis of the reaction mixture over time.
¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectrum offers valuable structural information. The chemical shift of the carbon atom directly bonded to the sulfur (Cα) is a key indicator of the formation of the S-S-Cl moiety. This carbon signal can be clearly distinguished from the signals of the starting materials and products, making it an excellent probe for reaction monitoring.
While ¹⁹F NMR is not directly applicable to this compound itself, it is a valuable technique for studying reactions where this compound interacts with fluorinated substrates or when using fluorinated analogues. nih.gov The high sensitivity of the ¹⁹F nucleus makes it an exceptional tool for detecting and quantifying fluorinated products that may result from such reactions.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the n-Butyl Group in this compound and Related Compounds.
| Compound Structure | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃CH₂CH₂CH₂ -SSCl | α-CH₂ | ~3.1 - 3.3 | ~45 - 48 |
| CH₃CH₂CH₂ CH₂-SSCl | β-CH₂ | ~1.7 - 1.9 | ~30 - 32 |
| CH₃CH₂ CH₂CH₂-SSCl | γ-CH₂ | ~1.4 - 1.6 | ~21 - 23 |
| C H₃CH₂CH₂CH₂-SSCl | δ-CH₃ | ~0.9 - 1.0 | ~13 - 14 |
| CH₃CH₂CH₂CH₂ -S-S-CH₂ CH₂CH₂CH₃ | α-CH₂ | ~2.7 - 2.9 | ~40 - 43 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this compound is a reactive, non-crystalline liquid, this technique is invaluable for establishing the structure and, crucially, the stereochemistry of stable crystalline adducts formed from its reactions.
When this compound adds across a carbon-carbon double bond (an alkene), new stereocenters can be created. The resulting product, a β-chloro thioether, can exist as different stereoisomers. By growing a single crystal of the purified adduct and analyzing its diffraction pattern, the precise spatial arrangement of all atoms, including the relative and absolute stereochemistry at the new chiral centers, can be determined unequivocally. This information is fundamental to understanding the mechanism of the addition reaction, for example, whether it proceeds via an anti-addition pathway, which is common for reactions involving episulfonium ion intermediates.
Computational Chemistry for Mechanistic Insights and Reactivity Prediction
Computational chemistry provides a theoretical framework to explore aspects of this compound that are difficult or impossible to study by experimental means alone. Quantum chemical calculations can map out entire reaction pathways and rationalize observed reactivity based on electronic structure.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the mechanisms of chemical reactions. semanticscholar.orgnih.gov For reactions involving this compound, these calculations can provide detailed energetic profiles.
For instance, in the addition of this compound to an alkene, DFT calculations can be used to compare different possible mechanisms, such as a concerted pathway versus a stepwise pathway involving an episulfonium ion intermediate. By calculating the activation energies for each path, the most likely mechanism can be identified as the one with the lowest energy barrier. researchgate.net
Table 2: Illustrative Data from a Hypothetical DFT Calculation on a Thiosulfenyl Chloride Reaction.
| Species | Description | Relative Free Energy (kcal/mol) | Key Feature |
| Reactants | This compound + Alkene | 0.0 | Separated molecules |
| Transition State 1 (TS1) | Formation of episulfonium ion | +15.5 | Elongated S-Cl bond, forming S-C bonds |
| Intermediate | Episulfonium ion + Chloride ion | +5.2 | Three-membered ring with a positive charge on sulfur |
| Transition State 2 (TS2) | Nucleophilic attack by chloride | +12.8 | Chloride approaching one of the ring carbons |
| Product | β-chloro thioether adduct | -25.0 | Final stable product |
Note: These values are hypothetical and serve to illustrate the type of information obtained from quantum chemical calculations.
Theoretical modeling provides fundamental insights into the distribution of electrons and the nature of chemical bonds within the this compound molecule. Analysis of the molecular orbitals (MOs) is particularly revealing.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. In thiosulfenyl chlorides, the HOMO is typically associated with the lone pairs on the sulfur atoms, indicating their nucleophilic character. Conversely, the LUMO is often localized along the sulfur-chlorine (S-Cl) bond, specifically an antibonding σ* orbital. The low energy of this σ*(S-Cl) orbital makes the S-Cl bond susceptible to cleavage upon attack by a nucleophile, explaining the high reactivity of this class of compounds.
Furthermore, calculated atomic charges can reveal the polarization of bonds. The S-Cl bond is highly polarized, with the chlorine atom bearing a partial negative charge and the adjacent sulfur atom carrying a partial positive charge. This polarization makes the sulfur atom an electrophilic center, prone to attack by electron-rich species. This theoretical picture of the electronic structure provides a robust rationale for the observed chemical reactivity of this compound.
Broader Synthetic Utility and Future Research Directions in Thiosulfenyl Chloride Chemistry
Contribution to Complex Molecule Synthesis
Thiosulfenyl chlorides are reactive intermediates that can be utilized in the formation of more complex organosulfur compounds. Their electrophilic nature allows them to react with a variety of nucleophiles, leading to the introduction of the R-S-S- moiety into organic molecules. For instance, they can react with amines to form sulfenamides and with alkenes and alkynes to generate β-chloro thioethers, which can be further manipulated. wikipedia.org
Table 1: Representative Reactions of Sulfenyl Chlorides
| Reactant | Product Type | General Reaction |
| Alkene | β-Chloro thioether | R-S-Cl + R'CH=CHR'' → R-S-CHR'-CHR''-Cl |
| Amine | Sulfenamide | R-S-Cl + R'₂NH → R-S-NR'₂ + HCl |
| Thiol | Disulfide | R-S-Cl + R'-SH → R-S-S-R' + HCl |
This table presents generalized reactions of sulfenyl chlorides based on established chemical principles.
Development of Stereoselective and Enantioselective Methodologies
The development of stereoselective reactions is a cornerstone of modern organic synthesis. While research on stereoselective reactions of thiosulfenyl chlorides is not as extensive as that for other classes of compounds, the addition of sulfenyl chlorides to chiral alkenes or the use of chiral catalysts could potentially control the stereochemical outcome of the reaction.
For the related sulfonyl chlorides, stereoselective methods have been developed. For example, iron-catalyzed regio- and stereoselective chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides has been reported to yield (E)-β-chlorovinylsulfones with high selectivity. acs.org Similar strategies could potentially be adapted for thiosulfenyl chlorides, opening avenues for the synthesis of chiral sulfur-containing molecules. The synthesis of chiral sulfinyl compounds through stereoselective oxidation of sulfenyl compounds is another area of active research. nih.gov
Prospects in Catalysis and Sustainable Chemical Transformations
The development of catalytic and sustainable chemical transformations is a key goal in modern chemistry. Thiosulfenyl chlorides could potentially be utilized in catalytic cycles. For instance, a catalytic system could be designed to generate the thiosulfenyl chloride in situ, which then reacts with a substrate before the catalyst is regenerated.
Recent advancements in photocatalysis have enabled the synthesis of sulfonyl chlorides under mild conditions, offering a more sustainable alternative to traditional methods that often employ harsh reagents. nih.gov Similar photoredox methodologies could be explored for the synthesis of thiosulfenyl chlorides, reducing the environmental impact of their production. The reduction of sulfonyl chlorides to thiols can be achieved through catalytic hydrogenation, demonstrating the potential for catalytic methods in the broader field of organosulfur chemistry. taylorfrancis.comgoogle.com
Exploration of Novel Thiosulfenyl Chloride Precursors and Reactivity
Innovation in chemical synthesis often relies on the discovery of novel precursors and reaction pathways. For thiosulfenyl chlorides, research into new starting materials beyond disulfides could expand their accessibility and utility. For example, methods for the synthesis of sulfonyl chlorides from S-alkyl isothiourea salts have been developed, offering an alternative to traditional routes. organic-chemistry.org
The exploration of the reactivity of thiosulfenyl chlorides with a wider range of nucleophiles and under various reaction conditions could uncover new synthetic applications. The generation of reactive sulfenyl chlorides in situ is a strategy that can avoid the isolation of these often unstable compounds. researchgate.net Understanding the fundamental reaction mechanisms of thiosulfenyl chlorides with different substrates will be crucial for designing new and selective transformations. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for n-butylthiosulfenyl chloride, and how can purity be validated experimentally?
- Methodological Answer : The synthesis typically involves thiolysis of n-butyl sulfenyl chloride precursors under controlled conditions (e.g., using anhydrous solvents and inert atmospheres). Purity validation requires a combination of analytical techniques:
- Gas Chromatography (GC) or HPLC to assess organic impurities .
- NMR Spectroscopy (¹H/¹³C) to confirm structural integrity and detect trace solvents .
- Elemental Analysis to verify stoichiometric consistency.
- Proper documentation of these steps is critical for reproducibility, as emphasized in experimental reporting guidelines .
Q. What safety protocols are essential when handling n-butylthiosulfenyl chloride in laboratory settings?
- Methodological Answer : Due to its reactivity and potential toxicity:
- Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks .
- Store in airtight containers at 0–6°C to prevent degradation, as recommended for analogous sulfonyl chlorides .
- Implement emergency spill protocols (neutralization with sodium bicarbonate) and avoid water contact to mitigate exothermic reactions .
Q. How can researchers determine the solubility profile of n-butylthiosulfenyl chloride for reaction optimization?
- Methodological Answer : Conduct a systematic solubility study:
- Test in aprotic solvents (e.g., dichloromethane, THF) and polar solvents (e.g., methanol, acetonitrile) under varying temperatures.
- Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits.
- Reference pharmacopeial guidelines for analogous chlorides, which note miscibility with alcohols and ethers .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR, IR) for n-butylthiosulfenyl chloride be resolved across different solvent systems?
- Methodological Answer : Contradictions often arise from solvent-induced shifts or impurities:
- Variable Temperature NMR : Assess conformational changes in different solvents (e.g., DMSO vs. CDCl₃).
- 2D NMR Techniques (COSY, HSQC) to assign peaks unambiguously .
- IR Spectroscopy coupled with DFT calculations to validate vibrational modes.
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular composition .
Q. What strategies optimize the stability of n-butylthiosulfenyl chloride in long-term storage for kinetic studies?
- Methodological Answer : Stability is influenced by moisture, temperature, and light:
- Lyophilization : Store under argon in flame-sealed ampules to prevent hydrolysis.
- Accelerated Aging Studies : Monitor decomposition rates at elevated temperatures (40–60°C) using GC-MS .
- Add stabilizers (e.g., molecular sieves) to adsorb residual moisture, as practiced with sulfonamide reagents .
Q. How do reaction conditions (e.g., solvent polarity, catalyst loading) affect the thiylation efficiency of n-butylthiosulfenyl chloride in nucleophilic substitutions?
- Methodological Answer : Design a Design of Experiments (DoE) approach:
- Vary solvent polarity (via Hildebrand solubility parameters ) and catalyst concentrations (e.g., Lewis acids).
- Use in situ FTIR or Raman spectroscopy to track reaction progress.
- Compare yields and side-product formation (e.g., disulfides) using LC-MS .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in n-butylthiosulfenyl chloride synthesis?
- Methodological Answer :
- Implement Quality-by-Design (QbD) principles to identify critical process parameters (CPPs).
- Use statistical process control (SPC) charts to monitor impurity profiles (e.g., residual thiols).
- Cross-reference with pharmacopeial specifications for reagent-grade chlorides, which mandate ≤0.5% impurities .
Q. What analytical frameworks resolve discrepancies between theoretical and observed reaction yields in thiocyanate derivatization using n-butylthiosulfenyl chloride?
- Methodological Answer :
- Perform mass balance analysis to account for volatile byproducts.
- Use isotopic labeling (e.g., deuterated substrates) to trace reaction pathways.
- Validate with control experiments (e.g., omitting the reagent) to isolate side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
